Nafoxidine

Overview

Description

Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) that competitively binds to estrogen receptors (ERs), inhibiting estrogen-dependent proliferation in tissues such as breast cancer cells . It also exhibits antiangiogenic properties by suppressing fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), though paradoxically promoting angiogenesis in uterine tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nafoxidine can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride. The resulting product undergoes iodocarbocyclization, elimination of hydrogen iodide, and migration of the double bond to form the final compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Nafoxidine primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenating agents or nucleophiles.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Nafoxidine has been extensively studied for its potential in treating advanced breast cancer. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and inhibiting the growth of estrogen-dependent tumors. Additionally, this compound has been explored for its potential use in fertility control and as a postcoital contraceptive .

Mechanism of Action

Nafoxidine functions by binding to estrogen receptors, thereby blocking the effects of estrogen on target tissues. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound exhibits long-acting estrogen receptor ligand properties, with nuclear retention ranging from 24 to 48 hours or more .

Comparison with Similar Compounds

Efficacy in Breast Cancer Treatment

- Ethinylestradiol: A 2006 E.O.R.T.C. trial compared nafoxidine (49 patients) with ethinylestradiol (49 patients) in postmenopausal advanced breast cancer. This compound demonstrated superior objective response rates (31% vs. 14%, P = 0.05–0.10) but caused unique skin and hair toxicities, whereas ethinylestradiol led to systemic complications (e.g., thromboembolism) .

- Tamoxifen : Despite similar ER-binding affinity (Kd ≈ 0.1–0.4 nM for ERα/ERβ), tamoxifen achieves efficacy at lower doses (20–40 mg/day) with manageable toxicity. This compound’s higher dose requirement (180–270 mg/day) correlates with chronic skin toxicity, likely due to tissue-selective exposure (e.g., elevated skin retention) and lack of active metabolites like 4-hydroxytamoxifen .

Table 1: Clinical Outcomes of SERMs in Advanced Breast Cancer

Mechanistic and Pharmacokinetic Differences

- ER Subtype Binding : this compound shows moderate affinity for ERα and ERβ, ranking below 4-OH-tamoxifen and diethylstilbestrol in competitive binding assays. For ERα: diethylstilbestrol > 4-OH-tamoxifen > 17β-estradiol > this compound; for ERβ: dienestrol > 4-OH-tamoxifen > this compound .

- Tissue Exposure : this compound accumulates 5-fold more in fat and spleen compared to lasofoxifene, despite similar logP and solubility. This tissue selectivity may explain its efficacy in ER+ tumors but also toxicity in skin .

Table 2: Binding Affinity and Tissue Selectivity of SERMs

Table 3: Structural Features of SERMs

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| This compound | Dihydronaphthalene | Pyrrolidinoethyl ether |

| Tamoxifen | Triphenylethylene | Dimethylaminoethoxy side chain |

| Lasofoxifene | Benzothiophene | Fluorophenyl group |

Antiangiogenic Activity

This compound inhibits endothelial cell proliferation induced by bFGF and VEGF at IC50 values comparable to tamoxifen (1–10 µM). This effect is estrogen-independent, suggesting a secondary mechanism distinct from ER modulation .

Biological Activity

Nafoxidine, a nonsteroidal antiestrogen, has garnered attention for its dual role as both an estrogen agonist and antagonist depending on the biological context. This article delves into the compound's biological activity, particularly its effects on breast cancer treatment and uterine responses, supported by case studies and research findings.

This compound interacts with estrogen receptors (ER) in a manner that can either stimulate or inhibit estrogenic activity. The compound's effects are influenced by factors such as dosage, timing, and the specific tissue type involved. Notably, this compound has been shown to:

- Act as an estrogen agonist : In certain models, this compound stimulates uterine growth and cellular proliferation.

- Function as an estrogen antagonist : In other contexts, it can inhibit estrogen-induced responses, particularly in breast cancer cells.

Uterine Response Studies

A pivotal study conducted on CD-1 mice demonstrated that this compound's effects on the uterus are dose-dependent. Key findings from this research include:

- Dose-Response Relationship : A bell-shaped curve was observed, with maximal uterine wet weight increase at a dose of 200 μg/kg. Higher doses (1.7 mg/kg) led to sustained stimulation of uterine weight compared to estradiol .

- Estrogen Receptor Dynamics : this compound administration resulted in a bimodal pattern of nuclear ER levels, peaking at 1 hour and again at 8 hours post-administration. In contrast, cytosolic ER levels decreased significantly within the first hour .

- DNA and RNA Synthesis : this compound significantly stimulated DNA synthesis, showing a 2.5-fold increase compared to estradiol at a lower dose .

Clinical Applications in Breast Cancer

This compound has been investigated as a treatment option for metastatic breast cancer, particularly in patients previously subjected to adrenalectomy. The following points summarize its clinical efficacy:

- Response Rates : A clinical trial reported a cumulative response rate of 31% among 200 patients treated with this compound at a dosage of 60 mg three times daily .

- Correlation with Estrogen Receptors : The effectiveness of this compound is strongly correlated with the presence of estrogen receptors in tumors and prior hormonal treatments received by patients .

- Side Effects : Common side effects include skin dryness and photosensitivity; however, severe adverse reactions were less frequent .

Comparative Studies

This compound has been compared with other antiestrogens in various studies:

- A randomized trial comparing this compound to ethinyloestradiol indicated that this compound may provide comparable efficacy with potentially different side effect profiles .

- Another study highlighted its effectiveness in advanced breast cancer cases where traditional therapies had failed .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

| Study/Trial | Subject | Findings |

|---|---|---|

| Quarmby et al. (1988) | CD-1 Mice | Dose-dependent uterine response; bimodal ER pattern; significant DNA synthesis stimulation |

| Clinical Trial (200 patients) | Breast Cancer | 31% response rate; correlation with ER presence; common side effects include skin dryness |

| Comparative Study | Ethinyloestradiol | Comparable efficacy; differing side effect profiles |

Q & A

Basic Research Questions

Q. What is the established mechanism of action of nafoxidine in estrogen receptor-positive breast cancer models?

this compound acts as a non-steroidal antiestrogen by competitively binding to cytoplasmic estrogen receptors (ERs), inhibiting estradiol retention in target tissues like the uterus and mammary tumors. At low concentrations, it promotes ER complex translocation to the nucleus, while high concentrations block this process, inducing estrogen deprivation in tumors . Preclinical studies in Syrian hamster models demonstrate its ability to inhibit estrogen-dependent tumor growth, supporting its therapeutic potential .

Q. What are the standard preclinical models for evaluating this compound’s antitumor efficacy?

The Syrian hamster transplanted estrogen-dependent tumor model is a validated preclinical system for screening antiestrogens like this compound. This model replicates human ER-positive breast cancer behavior, allowing researchers to assess dose-response relationships and compare efficacy with other antiestrogens. In vivo studies should include tumor volume measurements, ER binding assays, and histological analysis to confirm mechanism-specific effects .

Q. How should experimental protocols be standardized for this compound administration in animal studies?

Protocols must specify oral dosing regimens (e.g., 60–90 mg/day in divided doses for hamsters), treatment duration (minimum 4 weeks), and criteria for evaluating tumor regression (e.g., ≥50% reduction in volume). Include controls for estrogen sensitivity (e.g., estradiol-treated groups) and validate compound purity using CAS No. 1847-63-8 (this compound hydrochloride) . Detailed methodology should be reported in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo tumor response data for this compound?

Discrepancies may arise from tissue-specific ER subtype distribution (e.g., ERα vs. ERβ) or pharmacokinetic factors. To address this:

- Perform in vitro binding assays using ER subtypes isolated from target tissues (e.g., breast tumors vs. uterine tissue).

- Correlate in vivo drug metabolism data (e.g., plasma concentrations, tissue distribution) with tumor response rates.

- Use clinical trial data (e.g., E.O.R.T.C. studies) to contextualize translational gaps, such as higher skin toxicity in humans despite robust preclinical efficacy .

Q. What methodological considerations are critical when designing comparative efficacy trials between this compound and newer antiestrogens?

- Patient stratification : Prioritize postmenopausal women with ER-positive tumors and a history of hormone therapy response, as this compound shows higher response rates in this subgroup (37% vs. 14% in resistant cases) .

- Endpoint selection : Use objective response criteria (e.g., RECIST guidelines) and include toxicity metrics (e.g., skin dryness, photosensitivity) to balance efficacy and safety .

- Statistical power : Ensure sample sizes account for expected response rates (e.g., ≥30 patients/arm) and use non-inferiority designs for head-to-head comparisons .

Q. How can researchers optimize protocols to mitigate this compound’s adverse effects in clinical trials?

- Dose titration : Start with lower doses (e.g., 60 mg/day) and escalate based on tolerance, as higher doses correlate with severe skin toxicity .

- Adjunctive therapies : Recommend photoprotective measures (e.g., UV-blocking clothing) for patients, as scalp sensitivity to sunlight is dose-dependent .

- Monitoring : Include regular thyroid function tests and ophthalmic exams to detect rare complications like cataracts .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s heterogeneous clinical response data?

- Use Fisher’s exact test or chi-square analysis to compare categorical outcomes (e.g., response rates between subgroups).

- Apply Kaplan-Meier survival analysis for time-to-progression endpoints, stratified by prior hormone therapy response .

- Report 95% confidence intervals for effect sizes to highlight clinical relevance, even when p-values approach significance (e.g., P=0.05 in E.O.R.T.C. trials) .

Q. How should researchers address conflicting findings between historical and contemporary this compound studies?

Conduct meta-analyses pooling data from trials with comparable designs (e.g., postmenopausal cohorts, ER-positive tumors). For example, reconcile Bloom et al.’s 37% response rate with E.O.R.T.C.’s 31% by adjusting for differences in prior treatment resistance rates (85% vs. 50%). Use sensitivity analysis to quantify bias risks .

Q. Ethical and Reproducibility Considerations

Q. What documentation is essential for ensuring reproducibility in this compound research?

- Compound characterization : Provide CAS No., supplier details, purity certificates, and spectral data (e.g., NMR, HPLC) .

- Clinical protocols : Publish full inclusion/exclusion criteria, dosing schedules, and toxicity grading scales in supplementary materials .

- Raw data : Deposit deidentified patient-level data in repositories like ClinVar, adhering to FAIR principles .

Q. How can researchers ethically justify this compound trials given its known toxicity profile?

Properties

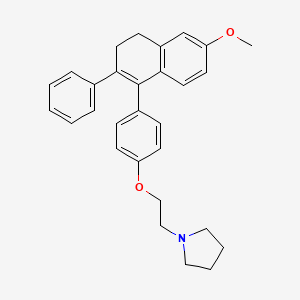

IUPAC Name |

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYWNNAZDLFBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1847-63-8 (hydrochloride) | |

| Record name | Nafoxidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022386 | |

| Record name | Nafoxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845-11-0 | |

| Record name | Nafoxidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafoxidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafoxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1845-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIY10WM82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.